3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a pyrimidine ring, a thiadiazole ring, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the thiadiazole ring, and finally, the incorporation of the tetrahydrofuran ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity would be crucial in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide
- 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)pentanamide
Uniqueness
What sets 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N6O2S |
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Molecular Weight |
320.37 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C13H16N6O2S/c20-10(4-7-16-12-14-5-2-6-15-12)17-13-19-18-11(22-13)9-3-1-8-21-9/h2,5-6,9H,1,3-4,7-8H2,(H,14,15,16)(H,17,19,20) |
InChI Key |
ZXAYDKQTQMJIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
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